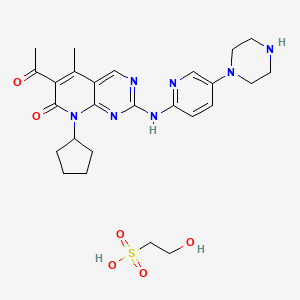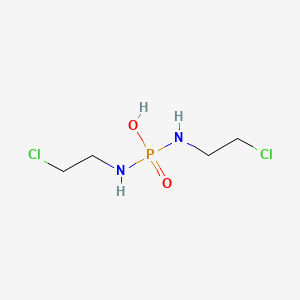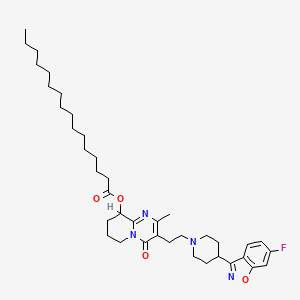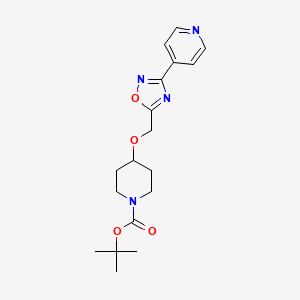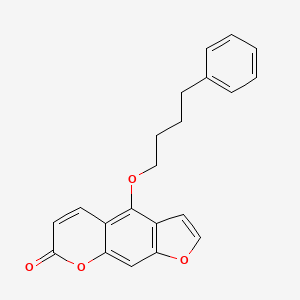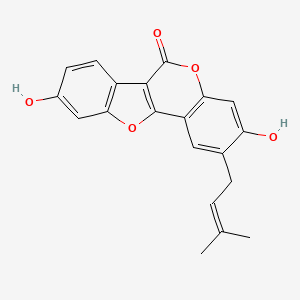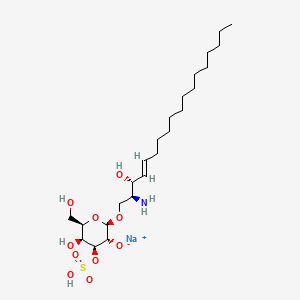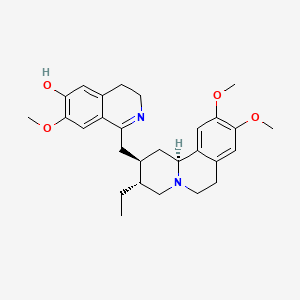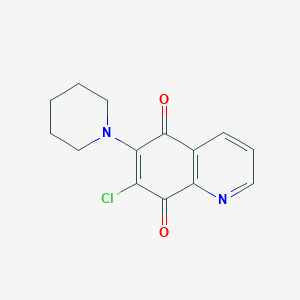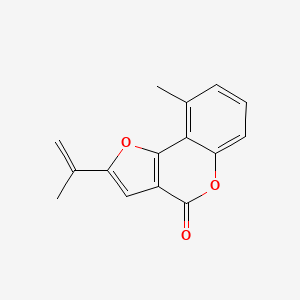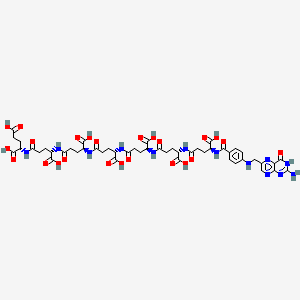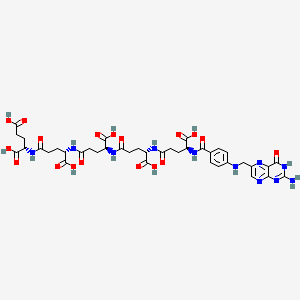
Pancopride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pancopride is synthesized through a series of chemical reactions involving the formation of its core structure, which includes a 1-azabicyclo[2,2,2]octane ring system. The synthetic route typically involves the following steps:
- Formation of the 1-azabicyclo[2,2,2]octane ring.
- Introduction of the cyclopropylmethoxy group.
- Chlorination of the benzamide moiety.
- Final coupling to form the complete this compound molecule .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The process also involves rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pancopride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: This compound can undergo substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .
Scientific Research Applications
Pancopride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of 5-hydroxytryptamine 3 receptor antagonists.
Biology: Employed in research on neurotransmitter systems and receptor binding studies.
Medicine: Investigated for its antiemetic properties in chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new antiemetic drugs and formulations
Mechanism of Action
Pancopride exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine 3 receptors. This action inhibits the binding of serotonin, a neurotransmitter involved in the emetic response. By blocking these receptors, this compound effectively reduces nausea and vomiting induced by cytotoxic drugs .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another 5-hydroxytryptamine 3 receptor antagonist used to prevent nausea and vomiting.
Granisetron: Similar to ondansetron, it is used for the same indications.
Palonosetron: A newer 5-hydroxytryptamine 3 receptor antagonist with a longer half-life.
Uniqueness of Pancopride
This compound is unique due to its high potency and selectivity for the 5-hydroxytryptamine 3 receptors. Unlike some other antiemetics, it does not exhibit antidopaminergic activity, which reduces the risk of side effects such as extrapyramidal symptoms .
Properties
CAS No. |
121650-80-4 |
|---|---|
Molecular Formula |
C18H24ClN3O2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(cyclopropylmethoxy)benzamide |
InChI |
InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)/t16-/m1/s1 |
InChI Key |
DBQMQBCSKXTCIJ-MRXNPFEDSA-N |
SMILES |
C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N |
Isomeric SMILES |
C1CC1COC2=CC(=C(C=C2C(=O)N[C@@H]3CN4CCC3CC4)Cl)N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LAS 30451 LAS-30451 N-(1-azabicyclo(2.2.2)oct-3-yl)-2-cyclopropylmethoxy-4-amino-5-chlorobenzamide pancopride pancopride, (+-)-isome |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
